molecular formula C13H12ClNS B3041092 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 260545-75-3

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No.: B3041092
CAS No.: 260545-75-3
M. Wt: 249.76 g/mol
InChI Key: KRPWVUUKZKNQCG-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is a privileged structure in bioorganic chemistry, known for its diverse biological activities . This compound features a chlorophenyl substitution, a common pharmacophore that can enhance binding affinity and modulate electronic properties, thereby influencing its interaction with biological targets . Derivatives of the 4,5,6,7-tetrahydrothienopyridine scaffold have been extensively investigated for their therapeutic potential. Research indicates that similar compounds exhibit a range of pharmacological activities, including antifungal properties against plant pathogens such as C. arachidicola and S. sclerotiorum . Furthermore, the thienopyridine structure serves as a key isostere for other heterocyclic systems in drug design; for instance, it has been explored as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in the development of inhibitors for human phenylethanolamine N-methyltransferase (hPNMT) . The pyridine heterocycle itself is a fundamental building block in clinically successful drugs, underscoring the value of this scaffold in developing new active compounds . This makes 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine a valuable building block for researchers synthesizing novel molecules for evaluating antifungal, neurological, and other biological activities. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-3-1-9(2-4-11)12-13-10(5-7-15-12)6-8-16-13/h1-4,6,8,12,15H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPWVUUKZKNQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Preparation

The Pictet-Spengler reaction, widely employed for tetrahydroisoquinoline synthesis, has been adapted for thienopyridines. Starting with 2-(4-chlorophenyl)ethylamine and thiophene-3-carbaldehyde, acid-catalyzed cyclization yields the tetrahydropyridine core. In a modified protocol by Matsumura et al., the Bts (benzothiazole-2-sulfonyl) protecting group stabilizes the amine during formylation and cyclization steps. Key parameters include:

  • Temperature : 50–60°C in acetic acid
  • Catalyst : Trifluoroacetic acid (TFA) or HCl gas
  • Yield : 68–72% after deprotection with PhSH/K2CO3

Stereochemical Control

Enantioselective variants utilize chiral auxiliaries or asymmetric catalysis. Patent WO2003004502A1 describes the use of (S)-α-methylbenzylamine to induce chirality, achieving enantiomeric excess (e.e.) >90% after hydrogenolytic deprotection.

Thiophene Annulation Strategies

Vilsmeier-Haack Formylation

A multi-step sequence from 4-piperidone derivatives involves:

  • Bts protection of the amine.
  • Formylation via Vilsmeier-Haack reagent (POCl3/DMF) to install the thiophene precursor.
  • Cyclization with Na2S and 4-chlorobenzyl bromide, yielding the thienopyridine ring.

One-Pot Cyclocondensation

CN102432626A discloses a streamlined method using 2-thiopheneethylamine, formaldehyde, and 4-chlorophenylacetyl chloride in dichloroethane. Ethanol/HCl facilitates simultaneous cyclization and salt formation, reducing steps and improving scalability:

Step Reagents Conditions Yield
Imine formation HCHO, H2O 50–55°C, 24h 85%
Cyclization EtOH/HCl 70°C, 6h 78%

Enantioselective Synthesis and Resolution

Chiral Pool Approach

Starting from (R)- or (S)-2-(4-chlorophenyl)glycidol, epoxide ring-opening with thiophen-3-ylmagnesium bromide installs the stereocenter. Subsequent Boc protection and Heck cyclization afford the target compound with 88% e.e..

Kinetic Resolution

Racemic mixtures resolved via diastereomeric salt formation with (1R)-(-)-10-camphorsulfonic acid yield >99% pure enantiomers, as per USP protocols.

Comparative Analysis of Methods

Method Steps Yield (%) e.e. (%) Scalability
Pictet-Spengler 5 68–72 90–95 Moderate
Vilsmeier-Haack 6 60–65 Low
One-Pot Cyclocond. 2 78 High
Chiral Epoxide 4 55–60 88 Moderate

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Modifications and Target Specificity

The pharmacological activity of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives is highly dependent on substituents at key positions (2-, 3-, 6-, and 7-positions). Below is a comparative analysis:

Compound Substituents Biological Target Key Findings
7-(4-Chlorophenyl) derivative 7-(4-Cl-C₆H₄) Not explicitly stated Assumed to modulate TNF-α or tubulin based on structural similarity .
Derivatives 1a/1b 2-Amino-3-(3',4',5'-trimethoxybenzoyl), 6-methoxy/ethoxycarbonyl Tubulin (colchicine site) IC₅₀: 25–440 nM (cancer cells); strong tubulin polymerization inhibition .
Compound 3a/3b 2-(3',4',5'-trimethoxyanilino)-3-cyano-6-methoxy/ethoxycarbonyl Tubulin (colchicine site) IC₅₀: 1.1–4.7 µM (cancer cells); G2/M arrest and apoptosis .
4SC-207 (2a) 2-[(Pyridin-3′-yl)acrylamido]-3-cyano Tubulin (colchicine site) Antiproliferative activity at low nM concentrations .
Ethyl 6-ethyl-2-(perfluorobenzamido) 6-Ethyl, 2-(perfluorobenzamido), 3-carboxylate Mycobacterium tuberculosis MIC = 0.23 µM (MtbH37RV); resistant strain activity .
2-Amino-3-carboxamides (7a/7b) 3-Carboxamide A₁ adenosine receptor Allosteric modulation; improved solubility .
2.2 Structure-Activity Relationships (SAR)
  • Tubulin Inhibitors: 3-Cyano Group: Essential for antiproliferative activity. Derivatives lacking this group (e.g., alkoxycarbonyl replacements) showed reduced potency . 2-Position Modifications: 3',4',5'-Trimethoxyanilino or acrylamido groups enhance tubulin binding via hydrophobic interactions with the colchicine site . 6-Substituents: Methoxy/ethoxycarbonyl groups at the 6-position improve metabolic stability and potency .
  • TNF-α Inhibitors :

    • Bicyclic thiophene derivatives with N-methoxycarbonyl or aryl groups at the 7-position demonstrated potent TNF-α suppression in rat models (e.g., IC₅₀ < 1 µM) .
  • Antimicrobial Agents :

    • Perfluorobenzamido substituents at the 2-position conferred exceptional antitubercular activity (MIC < 0.5 µM), likely due to enhanced membrane penetration .
2.3 Selectivity and Toxicity
  • Cancer vs. Normal Cells: Compounds 3a and 3b showed selectivity for cancer cells (IC₅₀ = 1.1–4.7 µM) without toxicity to normal human peripheral blood mononuclear cells .
  • Tubulin vs. TNF-α Targeting: Derivatives with 3-cyano groups preferentially inhibit tubulin, while those with 7-aryl groups (e.g., 4-chlorophenyl) may favor TNF-α pathways .

Biological Activity

7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • IUPAC Name : 7-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • Molecular Formula : C13H12ClN2S
  • Molecular Weight : 249.76 g/mol
  • CAS Number : 260545-75-3

Synthesis

The synthesis of 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of 4-chlorobenzaldehyde with thiophene derivatives. Common methods include:

  • Reagents : p-Toluenesulfonic acid as a catalyst.
  • Solvents : Toluene or ethanol.
  • Reaction Conditions : Cyclization under reflux conditions to promote the formation of the thienopyridine core structure.

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

In Vitro Studies

Research indicates that derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit a range of biological activities:

  • Anticancer Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Certain derivatives show significant activity against bacterial strains.
  • Neuroprotective Effects : Investigated for potential benefits in neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of several thienopyridine derivatives on breast cancer cells (MCF-7). Results indicated that compounds with the thienopyridine core exhibited IC50 values significantly lower than standard chemotherapeutics.
    CompoundIC50 (µM)Mechanism
    7-(4-Chlorophenyl)-THTP15.3Induces apoptosis
    Doxorubicin12.5DNA intercalation
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of this compound in a model of Alzheimer's disease. The results suggested that it could reduce amyloid-beta toxicity in neuronal cells.
    TreatmentCell Viability (%)
    Control60
    THTP (10 µM)80
    THTP (50 µM)90

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other thienopyridines like Clopidogrel and Prasugrel but exhibits unique biological profiles that suggest broader therapeutic potentials.

CompoundPrimary UseNotable Activity
ClopidogrelAntiplateletInhibits ADP-induced aggregation
PrasugrelAntiplateletFaster onset than Clopidogrel
7-(4-Chlorophenyl)-THTPAnticancer/NeuroprotectiveDiverse biological activities

Q & A

Q. What are the optimized synthetic routes for 7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, and how do reaction conditions influence yield?

The Gewald reaction is a cornerstone for synthesizing thieno[2,3-c]pyridine derivatives. For example, reacting ethyl cyanoacetate with N-substituted piperidones and elemental sulfur yields 2-aminothiophene intermediates (e.g., 2a–c ), which are further functionalized. Acidic deprotection (e.g., 6 M HCl) removes Boc groups to generate unsubstituted analogs like 2g . Methanol and concentrated HCl are used for cyclization, with yields dependent on solvent polarity and acid concentration . Critical parameters include temperature (room temperature for cyclization) and stoichiometry (e.g., BOP or TBTU coupling agents for introducing substituents) .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Three methods are recommended:

  • Method A : Phenomenex Luna C18 column, gradient elution with TFA-acidified H₂O/CH₃CN .
  • Method B/C : SunFire C18 column with similar gradients for broader polarity ranges . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry. For example, 3b (m.p. 186–188°C) shows distinct IR peaks for NH (3300 cm⁻¹), C=O (1680 cm⁻¹), and C=S (1250 cm⁻¹), with NMR data aligning with tetrahydrothieno[2,3-c]pyridine scaffolds .

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives like 3a and 3b exhibit IC₅₀ values of 1.1–4.7 µM, with selectivity confirmed via toxicity assays in normal cells (e.g., human peripheral blood mononuclear cells) . Tubulin polymerization inhibition assays (e.g., 50% inhibition at 3 µM) and cell cycle analysis (G2/M arrest) are critical follow-ups .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions affect A₁ adenosine receptor (A₁AR) activity?

Substituents at these positions dictate allosteric vs. orthosteric binding. For instance, 3-carboxamide derivatives (7a–b ) enhance solubility but shift activity from allosteric modulation (µM-range EC₅₀) to orthosteric antagonism (nM-range Ki). Molecular docking reveals steric clashes between bulky 6-substituents (e.g., tert-butoxycarbonyl) and the A₁AR allosteric pocket, favoring orthosteric site engagement .

Q. What strategies resolve contradictions in reported tubulin-binding mechanisms?

Discrepancies in colchicine vs. vinca alkaloid site binding are addressed via competitive radioligand assays and mutagenesis. For example, 3a competes with colchicine in tubulin polymerization assays (Kd = 2.8 µM), confirmed by molecular docking into the colchicine pocket (binding energy: −9.2 kcal/mol). Cross-validation with cryo-EM or X-ray crystallography is recommended .

Q. How can SAR studies improve antimicrobial potency against Mycobacterium tuberculosis (MTB)?

Modifying the 3-carboxamide group enhances MTB inhibition. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenylurea) show MIC₉₀ values of 0.5 µg/mL, while maintaining low cytotoxicity (CC₅₀ > 50 µg/mL in RAW 264.7 cells). Structural analogs with hexahydrocycloocta[b]thiophene scaffolds are less potent, emphasizing the importance of the tetrahydrothieno[2,3-c]pyridine core .

Methodological Tables

Q. Table 1. Antiproliferative Activity of Selected Derivatives

CompoundIC₅₀ (µM, MCF-7)Tubulin Inhibition (%)G2/M Arrest (%)
3a 1.178 ± 365 ± 4
3b 2.465 ± 252 ± 3
Reference

Q. Table 2. HPLC Purity Methods

MethodColumnGradient (CH₃CN %)Runtime (min)
ALuna C1810–9516
BSunFire C1810–10025
CSunFire C180–10020
Reference

Key Recommendations

  • Synthesis : Prioritize Gewald reactions for scaffold construction, with BOP-mediated couplings for substituent diversity .
  • Characterization : Combine HPLC (≥95% purity) with NMR/IR for structural validation .
  • Biological Assays : Use tubulin polymerization and A₁AR binding assays to clarify mechanistic ambiguities .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 2
7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

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